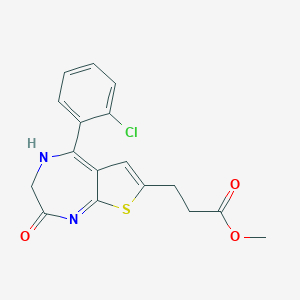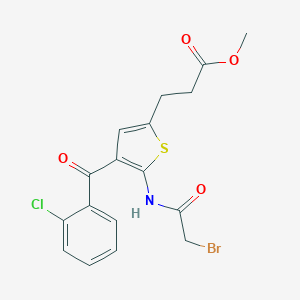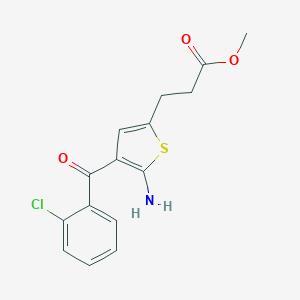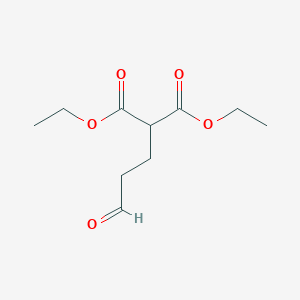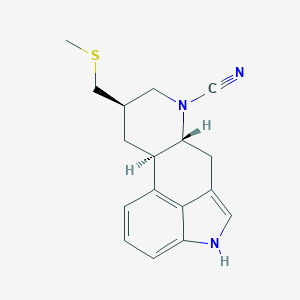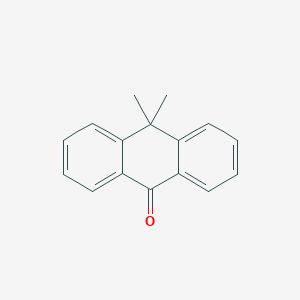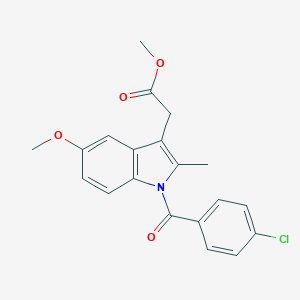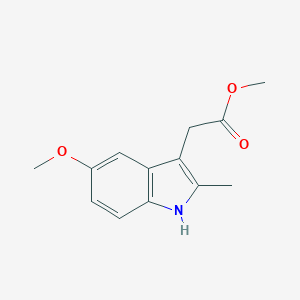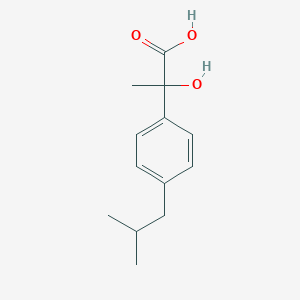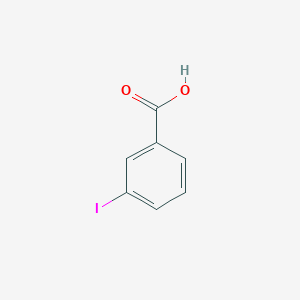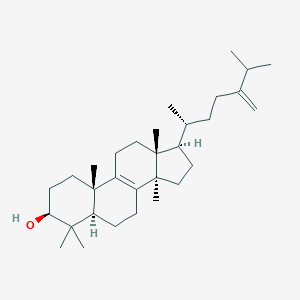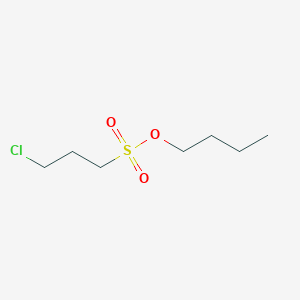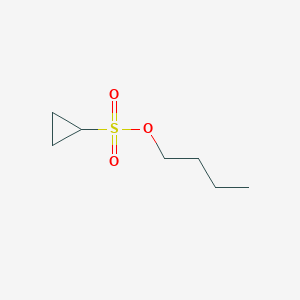
Butyl cyclopropanesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to butyl cyclopropanesulfonate involves multiple innovative methods. For example, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, highlighting the importance of difluoro(phenylsulfonyl)methyl groups in cycloaddition reactions (Ye et al., 2014). Additionally, a mild and diazo-free synthesis method using sulfonium ylides has been developed for trifluoromethyl-cyclopropanes, showcasing practical access to cyclopropyl moieties (Cyr et al., 2019).
Molecular Structure Analysis
Investigations into the molecular structures of cyclopropane derivatives reveal significant insights. For instance, X-ray molecular structure determinations have been conducted for phenylsulfonyl-substituted cyclopropanes, providing detailed comparisons and asymmetry parameters of these compounds (Bailey et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives show a variety of outcomes depending on the reactants and conditions. The photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a stereospecific cis reaction, which may suggest that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen et al., 2010).
Physical Properties Analysis
The synthesis and characterization of sterically congested cycloalkenes, such as 1,2-Di-tert-butyl-3,3,5,5-tetramethylcyclopentene, have been explored. These compounds, related to butyl cyclopropanesulfonate by their cycloalkene nature, provide valuable data on the physical properties and strain within the molecular structures (Ishii et al., 2000).
Chemical Properties Analysis
Research into the chemical properties of cyclopropane derivatives includes studies on nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, catalyzed by palladium(0). These reactions underscore the versatility and synthetic potential of cyclopropane derivatives as building blocks (Stolle et al., 1992).
Applications De Recherche Scientifique
Biosynthesis of 1-Butanol
- Scientific Field : Bioengineering and Environmental Science .
- Application Summary : The cyanobacterium Synechocystis PCC 6803 was engineered for efficient photosynthetic biosynthesis of 1-butanol from CO2 .
- Methods of Application : The 1-butanol biosynthetic pathway was introduced and re-casted at the gene and enzyme levels. The 5′-regions of expression units were optimized for tuning transcription and translation. The carbon flux was rewired and the photosynthetic central carbon metabolism was rewritten to enhance the precursor supply .
- Results : A cumulative 1-butanol titer of 4.8 g L −1 with a maximal rate of 302 mg L −1 day −1 was achieved from the engineered Synechocystis .
Production of Biobutanol
- Scientific Field : Bioengineering and Sustainable Development .
- Application Summary : Research is being conducted to develop sustainable techniques for biofuel synthesis to prevent further increase of carbon dioxide emission. Biobutanol produced from petrochemical source acts as an important substitute for commercial gasoline .
- Methods of Application : Research focused on developing genetically modified strains suitable for continuous fermentation and intoxicity to synthesize butanol .
- Results : Modified E. coli expresses thiL, hbd, crt, bcd - etfB - etfA and adhe1 to produce butanol .
Safety And Hazards
Butyl cyclopropanesulfonate is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
butyl cyclopropanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
| Record name | BUTYL CYCLOPROPANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl cyclopropanesulfonate | |
CAS RN |
83635-12-5 | |
| Record name | BUTYL CYCLOPROPANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)
